![molecular formula C18H13N3O4 B2389588 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 887884-96-0](/img/structure/B2389588.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and it plays a crucial role in several health conditions such as diabetes and its complications .
Mode of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects would depend on the compound’s interaction with its target and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .
Molecular Mechanism
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring , an oxadiazole moiety , and a naphthalene derivative , contributing to its unique chemical properties. The molecular formula is C18H13N3O, and it has a molecular weight of approximately 295.31 g/mol .
Table 1: Key Molecular Data
Property | Value |
---|---|
Molecular Formula | C18H13N3O |
Molecular Weight | 295.31 g/mol |
Structure | Chemical Structure |
Anticancer Properties
Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa, MCF-7, and A549 .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring enhanced anticancer activity. For example, a derivative with a halogen substitution showed an IC50 value significantly lower than that of standard chemotherapeutic agents .
The proposed mechanism of action for this compound involves interaction with key biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the nitro group in similar compounds has been associated with redox reactions that may contribute to their biological activity .
Table 2: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Potential inhibition of Notum in Wnt signaling | |
Cytotoxicity | IC50 values lower than standard drugs |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Early studies suggest favorable absorption characteristics and moderate blood-brain barrier penetration . However, comprehensive toxicological assessments are still needed to ensure safety for potential clinical applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing furan and oxadiazole rings have been documented to exhibit significant anticancer properties. For instance, similar compounds have shown growth inhibition percentages against various cancer cell lines, indicating potential therapeutic applications in oncology .
- The mechanism of action may involve interaction with cellular targets such as enzymes or receptors involved in cancer progression. The ability of furan derivatives to affect biochemical pathways related to apoptosis and cell cycle regulation is particularly noteworthy .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that compounds with oxadiazole structures can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Materials Science Applications
-
Organic Electronics :
- The unique electronic properties of compounds like N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan and oxadiazole groups can contribute to charge transport properties essential for these technologies .
-
Polymer Chemistry :
- This compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials due to its rigid structure.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFHIXDOMVHCER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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